Sodium hexachloroiridate(IV) hexahydrate

Catalog No.
S1485278
CAS No.
19567-78-3
M.F
Cl6H12IrNa2O6
M. Wt
559 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hexachloroiridate(IV) hexahydrate

CAS Number

19567-78-3

Product Name

Sodium hexachloroiridate(IV) hexahydrate

IUPAC Name

disodium;hexachloroiridium(2-);hexahydrate

Molecular Formula

Cl6H12IrNa2O6

Molecular Weight

559 g/mol

InChI

InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6

InChI Key

QZVJPVJIAOOTJU-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl

The exact mass of the compound Sodium hexachloroiridate(IV) hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium hexachloroiridate(IV) hexahydrate (Na2IrCl6·6H2O) is a highly water-soluble, stable Ir(IV) coordination complex widely procured as a premium precursor for advanced electrocatalysts and functional coatings. Unlike lower-oxidation-state iridium salts or highly acidic chloroiridic acid, this compound provides a reliable, pH-moderate source of Ir(IV) that is ideally suited for the direct synthesis of ultra-small iridium oxide (IrO2) nanoparticles and Ir-doped bimetallic frameworks [1]. Its high aqueous solubility and controlled nucleation kinetics make it a cornerstone material for manufacturing high-performance anodes used in proton exchange membrane (PEM) water electrolyzers, as well as for the electrodeposition of robust iridium oxide films (IROFs) in sensor technologies[2].

Substituting Na2IrCl6·6H2O with generic alternatives fundamentally disrupts catalyst synthesis workflows and material performance. Replacing it with Ir(III) chloride (IrCl3) drastically alters nanoparticle nucleation kinetics, shifting the mechanism from a controlled burst-growth phase to rapid, uncontrolled precipitation, which prevents the formation of highly active faceted clusters [1]. Attempting to use hydrogen hexachloroiridate (H2IrCl6) introduces severe acidity that can degrade pH-sensitive catalyst supports and requires complex stoichiometric base titration to control particle size [2]. Furthermore, substituting with the potassium analog (K2IrCl6) severely limits processability, as the potassium salt is poorly soluble in water and readily precipitates, making it impossible to formulate the high-concentration aqueous baths required for industrial electrodeposition and wet impregnation .

Precursor-Dependent Control of Nanoparticle Nucleation and Faceting

In the synthesis of colloidal iridium nanoparticles, the choice of precursor dictates the fundamental reaction pathway and final catalyst morphology. In situ X-ray total scattering demonstrates that while Ir(III) precursors like IrCl3 undergo rapid, continuous reduction to metallic iridium, Na2IrCl6 follows a distinct burst-growth mechanism [1]. This mechanism involves an induction period and a transient crystalline phase that yields highly controlled decahedral and icosahedral Ir~55 clusters, which are optimal for catalytic applications [2].

Evidence DimensionNucleation mechanism and final cluster structure
Target Compound DataInduction period followed by burst growth; yields specific decahedral/icosahedral Ir~55 clusters.
Comparator Or BaselineIrCl3 / IrCl4 (Rapid, continuous reduction lacking structural control phase).
Quantified DifferenceShift from continuous rapid reduction to controlled burst-growth kinetics.
ConditionsSurfactant-free synthesis in alkaline methanol at 50 °C monitored via in situ X-ray total scattering.

Procurement of this specific Ir(IV) sodium salt enables precise structural control over nanoparticle faceting, a critical requirement for maximizing the active site density in advanced electrolyzer anodes.

OER Overpotential Reduction in Bimetallic Catalyst Frameworks

Na2IrCl6·6H2O is highly effective as a precursor for introducing Ir into 3d transition-metal oxyhydroxide frameworks. When utilized to dope NiFe oxyhydroxides, the resulting catalyst exhibits a dramatic enhancement in Oxygen Evolution Reaction (OER) performance due to optimized 3d-5d orbital interactions[1]. The Ir-doped electrode achieves a current density of 10 mA cm-2 at an overpotential 133 mV lower than the pristine baseline, alongside a 54-fold increase in turnover frequency (TOF) [2].

Evidence DimensionOER overpotential at 10 mA cm-2 and Turnover Frequency (TOF)
Target Compound Data133 mV lower overpotential; 54x higher TOF (using Na2IrCl6-derived Ir dopant).
Comparator Or BaselinePristine NiFe oxyhydroxide baseline.
Quantified Difference-133 mV overpotential; 54-fold TOF improvement.
ConditionsAlkaline electrode conditions, glassy carbon electrode, sustained performance over 500 hours.

For manufacturers of PEM and alkaline electrolyzers, utilizing this precursor to synthesize Ir-doped bimetallic catalysts drastically reduces energy consumption while maintaining long-term operational stability.

Aqueous Solubility and Precursor Solution Scalability

For industrial catalyst manufacturing, the solubility of the metal precursor dictates the maximum achievable metal loading in wet impregnation and electrodeposition baths. Sodium hexachloroiridate(IV) hexahydrate is highly soluble in water, allowing for the preparation of highly concentrated Ir(IV) solutions . In contrast, potassium hexachloroiridate(IV) (K2IrCl6) exhibits poor aqueous solubility and readily precipitates as a crystalline solid, strictly limiting its use in high-concentration aqueous workflows .

Evidence DimensionAqueous solubility and solution concentration limits
Target Compound DataHighly soluble in water, supporting concentrated precursor baths.
Comparator Or BaselineK2IrCl6 (Poorly soluble/insoluble in cold water; forms crystalline precipitates).
Quantified DifferenceOrders of magnitude higher aqueous solubility for the sodium salt.
ConditionsStandard aqueous precursor preparation at room temperature.

Selecting the sodium salt over the potassium analog is mandatory for high-throughput aqueous catalyst manufacturing, ensuring high metal loading without the need for large solvent volumes or elevated temperatures.

PEM Water Electrolyzer Anodes

Due to its controlled burst-growth nucleation kinetics, this compound is the optimal precursor for synthesizing ultra-small, highly active IrO2 nanoparticles [1]. It is highly recommended for manufacturing next-generation Oxygen Evolution Reaction (OER) electrocatalysts where maximizing the surface-area-to-volume ratio of scarce iridium is a critical commercial objective.

Bimetallic and Mixed-Metal Oxide Doping

Its high aqueous solubility and stable +4 oxidation state make it the preferred choice for wet-impregnation or co-precipitation of Ir-doped NiFe or RuOx frameworks[2]. It is the right choice for developers looking to significantly lower OER overpotentials (e.g., by >130 mV) in alkaline or acidic electrolyzer systems without degrading the primary catalyst support.

Electrodeposition of Iridium Oxide Films (IROFs)

Acting as the primary precursor in aqueous electroplating baths, Na2IrCl6·6H2O supports the high-concentration solutions required for fabricating long-term stable pH sensor electrodes and neural stimulation microelectrodes[3]. Its use avoids the precipitation issues associated with potassium salts and the extreme acidity of chloroiridic acid during sensitive deposition processes.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (84.44%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (84.44%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

Sodium hexachloroiridate(IV) hexahydrate

Dates

Last modified: 08-15-2023

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